2,6-Difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide, also known as KPR-5714, is a novel and selective transient receptor potential melastatin 8 (TRPM8) antagonist. TRPM8 is a temperature-sensing ion channel primarily found in primary sensory neurons (Aδ-fibers and C-fibers in the dorsal root ganglion). KPR-5714 has been investigated for its therapeutic potential in treating overactive bladder (OAB) by inhibiting the hyperactivity of bladder afferent nerves, specifically mechanosensitive C-fibers.
2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are notable for their diverse biological activities, particularly as antifungal agents. The introduction of fluorine atoms in organic compounds often enhances their biological properties due to increased lipophilicity and the strength of carbon-fluorine bonds. This specific compound has garnered attention for its potential applications in medicinal chemistry, especially in the development of new antifungal therapies.
The compound can be classified under the following categories:
The design and synthesis of this compound have been explored in various studies focusing on antifungal activity and structure-activity relationships within triazole derivatives .
The synthesis of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves several steps:
The reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm product formation and purity.
Key molecular data includes:
The structural integrity and conformational flexibility are critical for its biological activity.
The compound may undergo various chemical reactions typical for amides and triazoles:
Reactions are typically carried out under controlled temperatures and monitored via chromatographic techniques to ensure yield and purity.
The mechanism of action for 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide primarily involves inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This disruption leads to increased membrane permeability and ultimately cell death in susceptible fungal species.
Studies have shown that compounds with similar structures exhibit significant antifungal activity against various strains such as Candida albicans and Aspergillus fumigatus .
Safety data indicates it may cause skin irritation upon contact; therefore, appropriate handling precautions should be taken .
The primary scientific uses of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide include:
Research continues into optimizing its efficacy and understanding its pharmacokinetic properties to enhance therapeutic outcomes .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2